3-Iodo-5-nitropyridin-4-ol

Description

Historical Context and Evolution of Pyridinone Chemistry

The journey into the world of pyridinones is intrinsically linked to the broader history of pyridine (B92270) chemistry. Pyridine itself was first isolated from picoline in 1846, and its structure was later elucidated by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. stackexchange.com The exploration of pyridine derivatives, including pyridinones, followed suit.

Pyridinones, which exist in isomeric forms such as 2-pyridinone and 4-pyridinone, are heterocyclic compounds featuring a six-membered ring containing a nitrogen atom and a carbonyl group. bldpharm.comsmolecule.com A key feature of these molecules is their ability to exist in tautomeric forms: the lactam (pyridinone) and the lactim (hydroxypyridine) forms. wayne.edursc.org For instance, 4-pyridone is in equilibrium with its tautomer, 4-hydroxypyridine. wikipedia.org The position of this equilibrium can be influenced by factors such as the solvent, with non-polar solvents often favoring the hydroxypyridine form, while polar solvents tend to favor the pyridinone form. stackexchange.com In the gas phase, the hydroxy tautomer is often the more dominant species. rsc.orgwikipedia.org

The synthesis of pyridinone derivatives has evolved significantly over the years, with modern chemistry favoring multicomponent reactions for their efficiency and atom economy. nih.gov These methods allow for the construction of complex, substituted pyridinone scaffolds from simpler starting materials in a single step. sigmaaldrich.com

Significance of Substituted Pyridine Scaffolds in Organic Synthesis and Medicinal Chemistry

Substituted pyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and FDA-approved drugs. stackexchange.comCurrent time information in New York, NY, US. Their significance stems from several key properties:

Versatile Building Blocks: In organic synthesis, the pyridine ring can be readily functionalized at various positions, making it a versatile building block for the construction of more complex molecules. rsc.orgbiosynth.com The nitrogen atom in the ring influences its reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. rsc.org

Pharmacological Importance: The pyridine moiety is a common feature in numerous natural products, such as nicotine (B1678760) and certain alkaloids. rsc.orgwikipedia.org In medicinal chemistry, the incorporation of a pyridine ring can enhance a molecule's pharmacological properties, including its solubility and bioavailability. wayne.eduwikipedia.org The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. bldpharm.comsigmaaldrich.com

Diverse Biological Activities: Substituted pyridines and pyridinones exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgCurrent time information in New York, NY, US.sigmaaldrich.com For example, certain ring-fused 2-pyridones have shown promise as antibacterial agents. sigmaaldrich.com The specific substitutions on the pyridine ring play a crucial role in determining the compound's biological activity. rsc.org

Overview of 3-Iodo-5-nitropyridin-4-ol within the Pyridinone Family

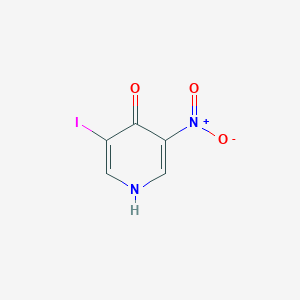

3-Iodo-5-nitropyridin-4-ol is a specific example of a substituted pyridinone. Its structure is characterized by a 4-pyridone core with an iodine atom at the 3-position and a nitro group at the 5-position. Due to tautomerism, it can also be named 3-iodo-5-nitro-4-pyridinol. sigmaaldrich.com

While extensive research on this particular compound is not widely published, its chemical properties can be inferred from its structure and the available data from chemical suppliers. The presence of an iodo group, a nitro group, and a hydroxyl/keto group on the pyridine ring suggests it could be a useful intermediate in the synthesis of more complex molecules. The iodo substituent, for instance, can participate in cross-coupling reactions, a common strategy in organic synthesis to form new carbon-carbon or carbon-heteroatom bonds. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring.

Below are tables detailing the available physicochemical properties of 3-Iodo-5-nitropyridin-4-ol.

Table 1: General Information for 3-Iodo-5-nitropyridin-4-ol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-iodo-5-nitro-4-pyridinol | sigmaaldrich.com |

| CAS Number | 1072140-97-6 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₅H₃IN₂O₃ | bldpharm.combiosynth.comsigmaaldrich.com |

| Molecular Weight | 265.99 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Powder/Solid | sigmaaldrich.comsigmaaldrich.com |

Table 2: Chemical Identifiers for 3-Iodo-5-nitropyridin-4-ol

| Identifier Type | Identifier | Source |

|---|---|---|

| InChI | 1S/C5H3IN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9) | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | IRCVFNRJFRGRRX-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES | Oc1c(I)cncc1N+=O | sigmaaldrich.com |

| MDL Number | MFCD11052833 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCVFNRJFRGRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670111 | |

| Record name | 3-Iodo-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072140-97-6 | |

| Record name | 3-Iodo-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Iodo 5 Nitropyridin 4 Ol and Its Precursors

Regioselective Halogenation Strategies in Pyridinone Synthesis

The precise installation of halogen atoms onto a pyridinone core is a fundamental challenge in the synthesis of 3-iodo-5-nitropyridin-4-ol. The electronic nature of the pyridinone ring dictates the positions susceptible to electrophilic attack, necessitating carefully designed regioselective strategies.

Bromination and Subsequent Iodination Protocols for Pyridinones

A common and effective strategy for introducing an iodine atom at a specific position on the pyridinone ring involves a two-step halogenation sequence: initial bromination followed by a halogen exchange or a subsequent iodination reaction.

The bromination of activated pyridines, including hydroxypyridines (the tautomeric form of pyridinones), can be achieved with high regioselectivity using reagents like N-bromosuccinimide (NBS). researchgate.netthieme-connect.com The reactivity and selectivity of this reaction are influenced by the position of the activating group (e.g., -OH) and the solvent used. researchgate.netthieme-connect.com For instance, studies on activated pyridines show that using NBS in acetonitrile (B52724) allows for the regioselective monobromination of 2-hydroxy and 4-amino pyridines in high yields. thieme-connect.com

A practical application of this sequential approach is demonstrated in the synthesis of related dihalogenated pyridines. In one example, 4-methyl-5-nitropyridin-2-ol is first brominated using bromine in acetic acid to yield 3-bromo-4-methyl-5-nitropyridin-2-ol. rsc.org Following a subsequent chlorination step to convert the hydroxyl group, the resulting intermediate can undergo a Finkelstein-type reaction. Treatment with sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl) in propionitrile (B127096) effectively replaces the chlorine atom with iodine, furnishing the 2-iodo derivative. rsc.org This highlights a robust method for introducing iodine after a primary halogenation step.

Another protocol involves the direct iodination of a brominated precursor. For example, 5-bromo-3-aminopyridine can be reacted with N-iodosuccinimide (NIS) in acetic acid to achieve iodination at the 2-position, ortho to the activating amino group. This demonstrates how an existing halogen can direct the position of a subsequent, different halogenation.

Table 1: Representative Bromination Reactions of Activated Pyridines with NBS thieme-connect.com

| Substrate | Solvent | Molar Ratio (NBS:Substrate) | Temperature | Product(s) | Yield (%) |

| 2-Hydroxypyridine | Acetonitrile | 1:1 | Room Temp | 5-Bromo-2-hydroxypyridine | 95 |

| 2-Hydroxypyridine | Carbon Tetrachloride | 1:1 | Room Temp | 5-Bromo-2-hydroxypyridine & 3,5-Dibromo-2-hydroxypyridine | Mixture |

| 4-Aminopyridine | Acetonitrile | 1:1 | Room Temp | 3-Bromo-4-aminopyridine | 90 |

This table is generated based on findings from studies on regioselective bromination. thieme-connect.com

Direct Iodination Approaches for Pyridinone Scaffolds

Direct C-H iodination offers a more atom-economical route to iodinated pyridinones by avoiding the multi-step nature of bromination-iodination sequences. Recent advances in catalysis have enabled the direct and selective introduction of iodine onto the pyridinone ring.

Palladium(II)-catalyzed reactions have emerged as a powerful tool for this purpose. One method utilizes a Pd(II) catalyst in conjunction with an iodinating agent to achieve direct C-H iodination at the 6-position of a pyridinone scaffold. smolecule.com This approach often relies on a directing group to guide the catalyst to the desired carbon-hydrogen bond, ensuring high regioselectivity. smolecule.com

Furthermore, general methods for the meta-C-H functionalization of pyridines, which can be applied to pyridinone precursors, have been developed. nih.gov These strategies may involve a dearomatization-rearomatization sequence, where the pyridine (B92270) ring is temporarily transformed into a more reactive intermediate that undergoes selective iodination before the aromaticity is restored. nih.govorgsyn.org

Table 2: Comparison of Halogenation Strategies for Pyridinones

| Strategy | Reagents | Key Features | Selectivity Control |

| Bromination-Iodination | NBS/Br₂, then NaI/NIS | Two-step process, reliable | Governed by activating groups and reaction conditions |

| Direct C-H Iodination | Pd(II) catalysts, I₂ | Atom-economical, single step | Achieved via directing groups or inherent substrate reactivity |

Nitration and Hydroxylation Transformations in Pyridine Ring Functionalization

The introduction of nitro (-NO₂) and hydroxyl (-OH) groups onto the pyridine ring are critical steps in building the 3-iodo-5-nitropyridin-4-ol structure. Due to the electron-deficient nature of the pyridine ring, these electrophilic substitution reactions can be challenging and often require harsh conditions. wikipedia.orguoanbar.edu.iq

Direct nitration of an unsubstituted pyridine ring is sluggish and typically requires vigorous conditions, such as a mixture of fuming nitric and sulfuric acids at high temperatures. youtube.comabertay.ac.uk The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic attack, primarily directing substitution to the 3-position. uoanbar.edu.iq To overcome these difficulties, alternative strategies have been developed. One such method involves the nitration of pyridine N-oxides, where the N-oxide group activates the ring, promoting substitution at the 4-position, followed by deoxygenation. wikipedia.org More advanced methods for meta-nitration employ a dearomatization-rearomatization sequence, allowing for milder reaction conditions. acs.org

A relevant synthetic example leading to a precursor involves the preparation of 2-hydroxy-4-methoxy-5-nitro pyridine. google.comgoogleapis.com This process starts with 4-methoxy-3-nitro pyridine, which is treated with potassium tert-butoxide and tert-butyl hydroperoxide in a solution of ammonia (B1221849) in THF at low temperatures (-30 to -25 °C). google.comgoogleapis.com This transformation effectively introduces a hydroxyl group at the 2-position of the already nitrated pyridine ring. google.com

Strategic Demethylation and Chlorination Procedures for Pyridinol Derivatives

The manipulation of functional groups on the pyridinol ring, specifically demethylation and chlorination, are pivotal steps in the synthesis of advanced intermediates required for producing 3-iodo-5-nitropyridin-4-ol and its analogues.

Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyridin-4-ol from Methoxy (B1213986) Precursors

A key transformation in the synthesis of certain pyridinol derivatives is the demethylation of a methoxy precursor to unveil a hydroxyl group. The synthesis of 2-(4-methylpiperazin-1-yl)-5-nitropyridin-4-ol from its 4-methoxy precursor, 1-(4-methoxy-5-nitropyridin-2-yl)-4-methylpiperazine, serves as a prime example of this strategic step. google.comgoogle.com

This demethylation is effectively carried out using strong acid reagents. google.comgoogle.com A common protocol involves heating the methoxy precursor in the presence of hydrobromic acid (HBr) in acetic acid at elevated temperatures, typically around 105 °C. google.comgoogle.com Other reagents capable of effecting this transformation include boron tribromide, boron trichloride, and aluminum chloride. google.comgoogle.com

Table 3: Demethylation of 1-(4-methoxy-5-nitropyridin-2-yl)-4-methylpiperazine google.comgoogle.com

| Reagent | Solvent | Temperature | Product |

| HBr (38%) | Acetic Acid | 105 °C | 2-(4-Methylpiperazin-1-yl)-5-nitropyridin-4-ol |

| Boron Tribromide | Dichloromethane | -78 °C to Room Temp | 2-(4-Methylpiperazin-1-yl)-5-nitropyridin-4-ol |

| Aluminum Chloride | Dichloromethane | 0 °C to Room Temp | 2-(4-Methylpiperazin-1-yl)-5-nitropyridin-4-ol |

This table outlines common conditions for the specified demethylation reaction. google.comgoogle.com

Conversion of Pyridinols to Chloropyridines using Phosphorus Oxychloride

The conversion of a pyridinol (or its tautomer, pyridinone) to a chloropyridine is a fundamental and widely used reaction in heterocyclic chemistry. This transformation replaces the hydroxyl group with a more versatile chlorine atom, which can act as a leaving group in subsequent nucleophilic substitution or cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the classic and most common reagent for this purpose. google.comgoogle.comresearchgate.net

The reaction is typically performed by heating the pyridinol with POCl₃, often in the presence of a base such as N,N-dimethylaniline or in a solvent like N,N-dimethylformamide (DMF). google.comgoogle.com For example, 2-hydroxy-4-methoxy-5-nitro pyridine is converted to 2-chloro-4-methoxy-5-nitro pyridine by refluxing with POCl₃ and dimethylaniline. google.comgoogleapis.com Similarly, 2-(4-methylpiperazin-1-yl)-5-nitropyridin-4-ol can be chlorinated to 1-(4-chloro-5-nitropyridin-2-yl)-4-methylpiperazine (B12932891) using POCl₃. google.comgoogle.com This chlorination step is crucial for activating the pyridine ring for further functionalization. google.comgoogle.com

Lack of Available Research on Catalytic and Stereoselective Syntheses of Chiral 3-Iodo-5-nitropyridin-4-ol Analogs

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the available research concerning the catalytic and stereoselective synthesis of chiral analogs of 3-iodo-5-nitropyridin-4-ol. While numerous advanced synthetic methodologies exist for the creation of various chiral pyridine and piperidine (B6355638) derivatives, specific methods targeting the enantioselective or diastereoselective construction of chiral molecules based on the 3-iodo-5-nitropyridin-4-ol scaffold have not been reported.

General strategies for the asymmetric functionalization of pyridine rings are well-documented, including catalytic hydrogenations, conjugate additions, and various coupling reactions that lead to the formation of chiral centers. nih.govnih.gov Methodologies for the stereoselective synthesis of functionalized piperidin-4-ols and tetrahydropyridines have also been developed, often employing chiral auxiliaries, organocatalysts, or transition-metal catalysts. nih.govnih.gov These approaches provide access to a wide array of chiral nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. snnu.edu.cndiva-portal.org

However, the specific electronic and steric properties conferred by the iodo and nitro substituents on the pyridin-4-ol ring present unique synthetic challenges. These groups can influence the reactivity of the heterocyclic core and may not be compatible with all catalytic systems. The development of a catalytic and stereoselective synthesis for chiral analogs of 3-iodo-5-nitropyridin-4-ol would require dedicated research to identify suitable catalysts, chiral ligands, and reaction conditions that can effectively control the stereochemical outcome.

Currently, there are no published studies detailing the successful application of catalytic or stereoselective methods to produce chiral analogs of 3-iodo-5-nitropyridin-4-ol. As such, a detailed discussion of this specific topic, including data tables of research findings, cannot be provided at this time. Further investigation in this area is needed to establish viable synthetic routes.

Mechanistic Investigations of 3 Iodo 5 Nitropyridin 4 Ol Reactivity and Transformations

Reactivity of the Nitro Group: Reductive Pathways to Amino Derivatives

The nitro group is a strong electron-withdrawing group that deactivates the pyridine (B92270) ring towards electrophilic substitution but facilitates nucleophilic substitution. georganics.sk A primary and synthetically important reaction of the nitro group in 3-Iodo-5-nitropyridin-4-ol is its reduction to an amino group, which opens pathways to a variety of amino derivatives.

This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction. ambeed.comgoogle.com Common reducing agents include metals like iron or tin in the presence of an acid (e.g., HCl), or metal/acid systems like SnCl2/HCl. ambeed.com Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. A novel and efficient method for the reduction of nitro groups to their corresponding amino derivatives involves the use of trichlorosilane (B8805176) in the presence of an organic base. google.com This process is noted for its high chemoselectivity, as it specifically reduces the nitro group without affecting other functional groups that might be susceptible to reduction under standard hydrogenation conditions. google.com

The resulting 3-amino-5-iodopyridin-4-ol (B597616) is a key intermediate for further functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The electronic properties of the pyridine ring in 3-Iodo-5-nitropyridin-4-ol are significantly influenced by the presence of the electron-withdrawing nitro group and the hydroxyl group. The nitro group strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). georganics.skchemicalbook.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyridine ring are facilitated by the electron-withdrawing nature of the nitro group. georganics.sk This effect is most pronounced at the positions ortho and para to the nitro group. In 3-Iodo-5-nitropyridin-4-ol, the positions susceptible to nucleophilic attack are C2 and C6. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace a suitable leaving group at these positions.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's inherent electron deficiency, which is further exacerbated by the nitro group. chemicalbook.com Reactions like nitration, sulfonation, and halogenation typically require harsh conditions. chemicalbook.com If an electrophilic substitution were to occur, it would be directed to the positions meta to the nitro group, which are C2 and C6.

Transition Metal-Catalyzed Coupling Reactions Involving the Iodo Moiety

The iodo group at the C3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com The high reactivity of the C-I bond allows for selective transformations under relatively mild conditions.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. nih.govresearchgate.net In the case of 3-Iodo-5-nitropyridin-4-ol, the iodo substituent readily participates in Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters. smolecule.comrsc.org These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate or potassium phosphate, in a suitable solvent system. nih.gov This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position of the pyridine ring.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3-Iodo-5-nitropyridin-4-ol | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 3-Phenyl-5-nitropyridin-4-ol |

| 3-Iodo-5-nitropyridin-4-ol | 2-Thienylboronic acid | Pd(dppf)Cl2 | Na2CO3 | 3-(Thiophen-2-yl)-5-nitropyridin-4-ol |

| 3-Iodo-5-nitropyridin-4-ol | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2/SPhos | K3PO4 | 3-Vinyl-5-nitropyridin-4-ol |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org The iodo group of 3-Iodo-5-nitropyridin-4-ol is an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkynyl groups at the C3 position. smolecule.comresearchgate.net This reaction is valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org

Table 2: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Product |

| 3-Iodo-5-nitropyridin-4-ol | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 3-(Phenylethynyl)-5-nitropyridin-4-ol |

| 3-Iodo-5-nitropyridin-4-ol | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | 3-((Trimethylsilyl)ethynyl)-5-nitropyridin-4-ol |

| 3-Iodo-5-nitropyridin-4-ol | Propargyl alcohol | Pd(OAc)2 | CuI | Piperidine (B6355638) | 3-(3-Hydroxyprop-1-yn-1-yl)-5-nitropyridin-4-ol |

Beyond Suzuki-Miyaura and Sonogashira couplings, the iodo moiety of 3-Iodo-5-nitropyridin-4-ol can participate in other transition metal-catalyzed reactions. These include Heck, Stille, and Buchwald-Hartwig amination reactions, which allow for the formation of a diverse range of carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this compound.

Oxidation and Reduction Pathways of the Pyridinone Core

The pyridinone core of 3-Iodo-5-nitropyridin-4-ol can undergo both oxidation and reduction reactions, although these are generally less common than reactions involving the nitro and iodo groups. smolecule.com

Oxidation: Oxidation of the pyridine nitrogen can lead to the formation of the corresponding N-oxide. chemicalbook.com This transformation can alter the electronic properties of the ring, potentially influencing the regioselectivity of subsequent substitution reactions.

Reduction: The pyridinone ring can be reduced under certain conditions. Catalytic hydrogenation, for instance, can lead to the saturation of the pyridine ring, forming a piperidine derivative. However, this often requires more forcing conditions than the reduction of the nitro group.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Iodo-5-nitropyridin-4-ol, ¹H NMR spectroscopy confirms the presence of the pyridinol ring protons. The chemical shifts of these protons are influenced by the electronic effects of the iodo, nitro, and hydroxyl groups. While specific spectral data for 3-Iodo-5-nitropyridin-4-ol is not extensively published, related structures provide insight. For instance, in similar pyridine (B92270) derivatives, proton signals are typically observed in the aromatic region of the spectrum. The precise chemical shifts and coupling constants would be critical in confirming the substitution pattern on the pyridine ring. A specification sheet for 3-Iodo-5-nitropyridin-4-ol confirms that the ¹H NMR spectrum conforms to the expected structure. aliyuncs.com

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound. For 3-Iodo-5-nitropyridin-4-ol, the empirical formula is C₅H₃IN₂O₃, corresponding to a molecular weight of 265.99 g/mol . sigmaaldrich.com High-resolution mass spectrometry would be expected to show a molecular ion peak ([M]⁺) that confirms this molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Characteristic losses, such as the loss of the nitro group (NO₂) or the iodine atom (I), would be anticipated, helping to piece together the molecular structure. One of the common techniques used for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). aliyuncs.com

Infrared (IR) and Raman Spectroscopies for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopies are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. In the spectrum of 3-Iodo-5-nitropyridin-4-ol, characteristic absorption bands would be expected. The O-H stretch of the hydroxyl group would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The N-O stretching vibrations of the nitro group typically give rise to two strong bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-I bond would exhibit a stretching vibration at lower frequencies, typically below 600 cm⁻¹. Studies on similar nitro-substituted aromatic compounds have shown asymmetric NO₂ stretching vibrations appearing in the IR spectrum. orientjchem.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| Asymmetric NO₂ Stretch | 1500-1560 |

| Symmetric NO₂ Stretch | 1335-1385 |

| C=C and C=N Stretches | 1400-1600 |

| C-I Stretch | < 600 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

In the crystalline state, the hydroxyl group of 3-Iodo-5-nitropyridin-4-ol is expected to be a key participant in hydrogen bonding. sigmaaldrich.comresearchgate.net It can act as a hydrogen bond donor, forming interactions with the nitro group or the nitrogen atom of an adjacent pyridine ring. These hydrogen bonds can lead to the formation of extended one-, two-, or three-dimensional networks, which significantly influence the physical properties of the crystal, such as its melting point and solubility. The analysis of hydrogen bonding in crystals is a well-established field, with numerous studies dedicated to understanding these interactions. mdpi-res.comdtic.mil

Theoretical and Computational Chemistry Studies of 3 Iodo 5 Nitropyridin 4 Ol

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. It is particularly effective for predicting the molecular geometry, electronic properties, and reactivity of organic molecules like 3-Iodo-5-nitropyridin-4-ol. Such studies are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for this class of compounds. The primary goal is to solve for the electron density of the molecule's ground state, from which numerous properties can be derived.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. For 3-Iodo-5-nitropyridin-4-ol, the electron-withdrawing nitro group and the iodine atom, along with the electron-donating hydroxyl group, significantly influence the energies of these orbitals. The HOMO is expected to be localized primarily on the pyridinol ring and the oxygen atom of the hydroxyl group, while the LUMO would likely be centered on the nitro group and the pyridine (B92270) ring, facilitating intramolecular charge transfer.

Table 1: Calculated Frontier Orbital Energies for 3-Iodo-5-nitropyridin-4-ol (Note: These are representative values based on DFT calculations for analogous compounds.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.95 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| ELUMO | -3.10 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | 3.85 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For 3-Iodo-5-nitropyridin-4-ol, these areas would be concentrated around the oxygen atoms of the nitro group and the hydroxyl group.

Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. These would be found around the hydrogen atom of the hydroxyl group and, notably, a region of positive potential on the iodine atom known as a "sigma-hole," which can participate in halogen bonding.

Green regions represent neutral or near-zero potential.

The MEP map for this compound would clearly illustrate the molecule's polar nature, highlighting the electron-rich oxygen atoms as primary sites for hydrogen bonding and the electron-deficient hydrogen and iodine atoms as sites for interaction with nucleophiles.

DFT calculations are highly effective at predicting spectroscopic parameters, which can then be used to interpret and verify experimental data.

Vibrational Frequencies: Theoretical calculations can compute the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. Key predicted vibrations for 3-Iodo-5-nitropyridin-4-ol would include the O-H stretching of the hydroxyl group, the symmetric and asymmetric N-O stretching of the nitro group, C-N stretching within the pyridine ring, and the C-I stretching mode.

NMR Shifts: It is also possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculations provide valuable information for assigning signals in experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Key Vibrational Frequencies for 3-Iodo-5-nitropyridin-4-ol (Note: These are illustrative, unscaled frequency values.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | ~3500 | Stretching of the hydroxyl group bond. |

| C-H stretch (ring) | ~3100 | Stretching of the carbon-hydrogen bonds on the pyridine ring. |

| N-O asymmetric stretch | ~1550 | Asymmetric stretching of the nitro group bonds. |

| C=C, C=N stretch (ring) | ~1400-1600 | Aromatic ring stretching vibrations. |

| N-O symmetric stretch | ~1350 | Symmetric stretching of the nitro group bonds. |

| C-I stretch | ~600 | Stretching of the carbon-iodine bond. |

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical methods are used to calculate fundamental thermodynamic properties of molecules. For 3-Iodo-5-nitropyridin-4-ol, these calculations can determine its stability and energy content.

Thermodynamic Parameters: Properties such as the standard enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cv) can be computed. These values are crucial for understanding the molecule's energy and its behavior in chemical reactions. Isodesmic reactions, a computational strategy that conserves bond types to improve accuracy through error cancellation, are often employed to calculate the enthalpy of formation.

Kinetic Parameters: By modeling the transition state of a potential reaction involving 3-Iodo-5-nitropyridin-4-ol, it is possible to calculate the activation energy. This provides insight into the reaction rate and mechanism, which is fundamental to understanding its chemical kinetics.

Table 3: Illustrative Thermodynamic Parameters for 3-Iodo-5-nitropyridin-4-ol at 298.15 K

| Parameter | Illustrative Value | Unit |

| Standard Enthalpy of Formation (ΔHf) | -85.5 | kJ/mol |

| Standard Entropy (S) | 350.2 | J/(mol·K) |

| Heat Capacity (Cv) | 125.8 | J/(mol·K) |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While 3-Iodo-5-nitropyridin-4-ol is a relatively rigid molecule, Molecular Dynamics (MD) simulations are invaluable for understanding its dynamic behavior and interactions with its environment, particularly in a solvent. An MD simulation models the movement of atoms over time by solving Newton's equations of motion.

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent, such as water, and observing its behavior over nanoseconds. Such a simulation would reveal:

Solvent Structuring: How water molecules arrange themselves around the solute, particularly the formation of hydrogen bonds between the solvent and the molecule's hydroxyl and nitro groups.

Conformational Stability: Although significant conformational changes are not expected, MD can explore minor fluctuations in dihedral angles and confirm the stability of the planar pyridine ring structure.

Transport Properties: MD can be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.

Studies on Nonlinear Optical (NLO) Properties

Molecules that exhibit a strong change in their dipole moment upon electronic excitation are often good candidates for nonlinear optical (NLO) materials, which have applications in telecommunications and optical computing. The NLO response of a molecule can be predicted using quantum chemical calculations. Key parameters include the dipole moment (μ) and the first-order hyperpolarizability (β).

3-Iodo-5-nitropyridin-4-ol possesses features conducive to NLO activity: a π-conjugated system (the pyridine ring) substituted with a strong electron-donating group (-OH) and a strong electron-withdrawing group (-NO₂). This "push-pull" configuration facilitates intramolecular charge transfer, which is a primary source of large NLO responses. DFT calculations can quantify the hyperpolarizability to assess its potential as an NLO material, often by comparing the calculated values to those of a standard reference like urea.

Table 4: Calculated Nonlinear Optical (NLO) Properties for 3-Iodo-5-nitropyridin-4-ol (Note: These are representative values based on DFT calculations for analogous push-pull systems.)

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 5.82 | Debye |

| Mean Polarizability (α) | 16.5 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 25.1 x 10⁻³⁰ | esu |

Applications of 3 Iodo 5 Nitropyridin 4 Ol As a Versatile Chemical Building Block

Strategic Role in the Synthesis of Complex Heterocyclic Compounds

The specific arrangement of functional groups on the 3-Iodo-5-nitropyridin-4-ol ring makes it an excellent precursor for the synthesis of more complex heterocyclic systems. Each functional group offers a distinct chemical handle that can be addressed with high selectivity.

The iodo group at the 3-position is a key feature, serving as an excellent leaving group in metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. A prime example is the Sonogashira coupling, where the iodo-substituted pyridine (B92270) is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. nih.govresearchgate.netrsc.org This reaction is a powerful method for building larger molecular frameworks. nih.gov

The nitro group at the 5-position is strongly electron-withdrawing, which influences the reactivity of the pyridine ring. Critically, this group can be chemically reduced to form an amino group (-NH₂). This transformation opens up a new avenue for functionalization, as the resulting amine can be used to form amides, sulfonamides, or participate in further cyclization reactions to create fused ring systems. atlanchimpharma.com

The hydroxyl group at the 4-position can be converted into other functional groups, such as ethers or esters, or it can direct reactions to specific positions on the ring.

A significant application of related iodinated nitropyridines, such as 2-amino-3-iodo-5-nitropyridine, is in the synthesis of azaindoles (pyrrolo-pyridines). nih.govresearchgate.net The synthesis often involves a Sonogashira coupling to introduce an alkyne, followed by a cyclization step to form the fused pyrrole (B145914) ring. nih.govunl.pt This methodology has been used to create a variety of substituted azaindoles, which are important heterocyclic cores in medicinal chemistry. nih.govucalgary.ca

Precursor in the Development of Pharmaceutical Intermediates

In medicinal chemistry and pharmaceutical development, 3-Iodo-5-nitropyridin-4-ol and its close analogs are valuable intermediates. bldpharm.comchemimpex.com The ability to selectively modify the molecule at its three distinct functional sites allows for the systematic synthesis of a wide range of derivatives. These derivatives can then be tested for biological activity against various disease targets.

Nitropyridine compounds are recognized as important intermediates for creating substituted pyridines used in the synthesis of drugs. chemimpex.com For instance, related structures like 2-amino-3-iodo-5-nitropyridine are used to build the core of 7-azaindole, a key structure in many biologically active compounds. researchgate.netlookchem.com The synthesis of 2,3,5-trisubstituted 7-azaindoles has been achieved from dihalogenated aminopyridines, which have shown promising activity against parasites like Giardia duodenalis. nih.gov Similarly, derivatives of 5-azaindole (B1197152) have been synthesized as potential inhibitors of mitotic kinase monopolar spindle 1 (MPS1), a target in cancer therapy. nih.gov The versatility of these building blocks allows for the creation of diverse molecular shapes and electronic properties, which is crucial for optimizing the interaction of a potential drug with its biological target.

Utility in Agrochemical Compound Development

The structural motifs derived from functionalized pyridines are also prevalent in modern agrochemicals. jubilantingrevia.com Halogenated and nitrated pyridines are key building blocks for intermediates and active ingredients used in insecticides, fungicides, and herbicides. chemimpex.comjubilantingrevia.com

The chemical reactivity of 3-Iodo-5-nitropyridin-4-ol allows for its incorporation into larger molecules designed to interact with biological targets in pests or weeds. By applying the same synthetic strategies used in pharmaceutical development—such as cross-coupling reactions at the iodo position and transformations of the nitro and hydroxyl groups—chemists can generate novel candidates for crop protection. chemimpex.com The development of effective and selective pesticides and herbicides is crucial for improving agricultural productivity, and versatile building blocks like 3-Iodo-5-nitropyridin-4-ol are essential tools in this research. chemimpex.comjubilantingrevia.com

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used in drug discovery and materials science to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. ijpsr.comslideshare.net These libraries are then screened to identify compounds with desired properties. This approach relies on the use of a central "scaffold"—a core molecular structure to which various chemical appendages can be attached. ijpsr.com

3-Iodo-5-nitropyridin-4-ol is an ideal scaffold for combinatorial library synthesis. acs.org Its rigid pyridine core provides a well-defined three-dimensional structure. The three distinct functional groups serve as anchor points for diversification. A typical combinatorial approach would involve:

Attaching the scaffold to a solid support, often a polymer resin.

Splitting the resin into multiple portions.

Reacting each portion with a different building block at one of the functional sites (e.g., performing a Suzuki or Sonogashira coupling at the iodo position with a diverse set of boronic acids or alkynes).

Combining the portions and then splitting them again for reaction at a second functional site (e.g., reducing the nitro group and reacting the resulting amine with a variety of carboxylic acids to form amides).

By repeating this "split-and-pool" synthesis process, a single experiment can generate a library containing thousands or even millions of unique compounds. researchgate.net This method significantly accelerates the discovery of new lead molecules for drug development and new active ingredients for agrochemicals compared to synthesizing one compound at a time. ijpsr.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-Iodo-5-nitropyridin-4-ol |

| 2-amino-3-iodo-5-nitropyridine |

| Azaindole (Pyrrolo-pyridine) |

| 7-azaindole |

| 5-azaindole |

| 2,3,5-trisubstituted 7-azaindoles |

Medicinal Chemistry and Pharmacological Relevance of 3 Iodo 5 Nitropyridin 4 Ol Scaffolds

Structure-Activity Relationship (SAR) Studies of Pyridinone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyridinone derivatives, SAR studies have revealed key structural features that govern their biological activity. The pyridinone ring itself can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. frontiersin.orgnih.gov

Modifications at various positions of the pyridinone ring have been shown to be critical for antiviral activity, particularly against HIV. frontiersin.org For instance, in a series of pyridin-2(1H)-ones developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), substitutions at the C3, C4, and C6 positions of the pyridinone ring were found to be crucial for their inhibitory potency. frontiersin.org The lactam NH group of the pyridinone ring can form a hydrogen bond with key amino acid residues in the active site of the target enzyme, such as Lys101 in HIV-1 reverse transcriptase, which is essential for high antiviral activity. frontiersin.org

Furthermore, the introduction of different substituents can modulate the compound's pharmacokinetic properties. For example, the incorporation of a cyclohexyloxy moiety at the 4-position of the pyridinone ring, with methyl groups in the equatorial position, led to potent antiviral activity against wild-type HIV-1. acs.org Further modifications at the 3-position of the pyridinone ring with small alkyl groups like ethyl or isopropyl resulted in compounds with low-nanomolar potency against several clinically relevant mutant HIV-1 strains. acs.org

Inhibitory Activity Against Key Biological Targets

The versatility of the pyridinone scaffold allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Protein Tyrosine Kinases and Met Kinase Inhibition

Protein tyrosine kinases (PTKs) are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer. nih.gov Pyridinone-quinazoline derivatives have been investigated as cytotoxic agents targeting PTKs. nih.gov These compounds have shown significant inhibitory activity against tumor cell lines such as MCF-7, HeLa, and HepG2, with IC50 values in the low micromolar range. nih.gov

Specifically, pyridinone-pyrrolopyridine-based compounds have been developed as potent inhibitors of Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. nih.govnih.gov By replacing an acylurea moiety with a pyridinone ring to act as a conformational constraint, researchers synthesized a series of potent inhibitors. nih.gov One such conformationally constrained 2-pyridone analogue demonstrated an IC50 value of 1.8 nM against Met kinase and exhibited significant in vivo antitumor activity in a human gastric carcinoma xenograft model. nih.gov This compound also showed inhibitory activity against other kinases like Flt-3 and VEGFR-2. nih.gov

Histone Deacetylase (HDAC) and Isocitrate Dehydrogenase (IDH) Modulation

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation, and their inhibitors are being explored as anticancer agents. nih.govmdpi.com A series of indole (B1671886) acylhydrazone derivatives of 4-pyridone have been designed as potential HDAC inhibitors. nih.gov In these designs, the 3-hydroxy-4-pyridinone moiety was considered as a zinc-chelating group, a key interaction for HDAC inhibition. nih.gov Another series of pyridone-based HDAC inhibitors, featuring a pyridone ring in the core structure and a conjugated system with an olefin connecting to a hydroxamic acid moiety, exhibited potent HDAC inhibition with an IC50 value of 0.07 μM. nih.gov These compounds showed selective inhibition of class I HDAC1 and class II HDAC6 enzymes and demonstrated metabolic stability. nih.gov

Isocitrate dehydrogenase (IDH) is a key enzyme in the citric acid cycle, and mutations in IDH1 are associated with various cancers. frontiersin.org Pyridinone–thiohydantoin derivatives have been developed as inhibitors of mutant IDH1. frontiersin.org These compounds showed improved inhibitory activities with Ki values ranging from 0.42 to 9.2 μM and were able to reduce the levels of the oncometabolite D-2-hydroxyglutarate (D2HG) in cancer cells. frontiersin.org In another approach, a series of pyridinone quinolinones were synthesized as mutant-specific inhibitors of IDH1, where the phenyl ring of a known ligand was replaced with a pyridinone to improve properties by increasing hydrogen bond acceptor capacity. frontiersin.org

Anti-HIV and Antimicrobial Activities

Pyridinone derivatives have been extensively studied as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. nih.govfrontiersin.orgacs.org The pyridinone scaffold has demonstrated high potency against both wild-type and drug-resistant strains of HIV-1. frontiersin.org Compounds like 3-[( (4,7-Dimethyl-1,3-benzoxazol-2-yl) methyl]amino ]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) and its dichloro-analogue (L-697,661) have shown HIV-1 RT IC50 values in the nanomolar range. nih.gov The pyridinone motif is known to engage in a crucial hydrogen bond with the K101 residue of the reverse transcriptase enzyme. frontiersin.org Notably, 3-iodo-4-phenoxypyridinone derivatives have been characterized by their potent activity against wild-type HIV-1 reverse transcriptase. frontiersin.org

In addition to their antiviral properties, pyridinone derivatives have also demonstrated a broad spectrum of antimicrobial activity. asianpubs.org Several newly synthesized 4-pyrone and 4-pyridinone derivatives have exhibited antibacterial activity against Gram-negative bacteria like Escherichia coli. asianpubs.org The 4(1H)-pyridinone ring is considered to play a significant role in this antimicrobial activity due to its chelating ability. asianpubs.org

Design and Synthesis of Pyridinone-Based Drug Candidates

The synthesis of pyridinone derivatives can be achieved through various established condensation reactions, allowing for the manipulation of their physicochemical properties. frontiersin.orgnih.gov

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful strategy for the development of potent drug candidates starting from small, low-affinity fragments. wikipedia.orgfrontiersin.org The pyridinone scaffold is well-suited for FBDD due to its manageable size and versatile chemistry. frontiersin.orgnih.gov

An example of FBDD in action is the discovery of novel bromodomain and extra-terminal domain (BET) family bromodomain inhibitors. acs.org A two-dimensional NMR fragment screen identified a phenylpyridazinone fragment with weak binding affinity (Ki = 160 μM). acs.org Through structure-based design and SAR investigation, this initial fragment was grown into potent pyridone and macrocyclic pyridone inhibitors with single-digit nanomolar potency in both biochemical and cell-based assays. acs.org These advanced analogs exhibited high oral exposure in rodent pharmacokinetic studies and demonstrated significant tumor growth inhibition in mouse xenograft models. acs.org This approach highlights how a weakly binding pyridinone-containing fragment can be optimized into a potent drug candidate.

Bioisosteric Replacements and Scaffold Hopping Strategies

In medicinal chemistry, bioisosteric replacement and scaffold hopping are crucial strategies for lead optimization. Bioisosterism involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For the 3-Iodo-5-nitropyridin-4-ol scaffold, a medicinal chemist might consider several bioisosteric replacements. For example, the iodo group could be replaced with other halogens (bromo, chloro) or a cyano group to modulate electronic properties and potential halogen bonding interactions. The nitro group, often associated with toxicity, could be replaced by a sulfone, sulfonamide, or other electron-withdrawing groups to maintain or enhance activity while potentially reducing adverse effects.

Scaffold hopping involves replacing the core molecular structure (the scaffold) with a different one while preserving the original's biological activity. This strategy is employed to discover new intellectual property, improve properties, or find novel binding modes. For a pyridin-4-ol core, a researcher might explore alternative heterocyclic systems such as pyrimidinols, pyridazinols, or even non-aromatic cyclic structures that could orient the key pharmacophoric elements in a similar spatial arrangement.

Without experimental data, any discussion of specific bioisosteric replacements or scaffold hopping strategies for 3-Iodo-5-nitropyridin-4-ol remains purely hypothetical. The table below illustrates potential, but unverified, bioisosteric replacements for this scaffold.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Iodo | Bromo, Chloro | To modulate halogen bonding and lipophilicity. |

| Iodo | Cyano | To alter electronic properties and act as a hydrogen bond acceptor. |

| Nitro | Sulfone, Sulfonamide | To maintain electron-withdrawing character with potentially improved safety profile. |

| Pyridin-4-ol | Pyrimidin-4-ol | To explore the impact of an additional nitrogen on binding and solubility. |

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling are powerful tools used to predict and analyze the interactions between a small molecule (ligand) and a biological target, typically a protein. These methods are instrumental in understanding structure-activity relationships (SAR) and in designing new, more potent and selective molecules.

Had research on 3-Iodo-5-nitropyridin-4-ol been available, computational studies would likely focus on identifying its key binding motifs within a target's active site. The pyridin-4-ol moiety is a common pharmacophore capable of forming significant hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. The nitro group's oxygen atoms are also potential hydrogen bond acceptors. Furthermore, the iodine atom is capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A hypothetical molecular docking study would aim to identify specific amino acid residues in the binding pocket that interact with these functional groups. For instance, the pyridinol hydroxyl might interact with a key aspartate or glutamate (B1630785) residue, while the nitro group could interact with a backbone amide.

Computational models can also be used to predict the binding affinity of a ligand for its target, often expressed as a docking score or a calculated binding free energy. These predictions help in prioritizing compounds for synthesis and biological testing. By comparing the predicted binding affinities of a series of analogues based on the 3-Iodo-5-nitropyridin-4-ol scaffold, researchers could build a theoretical SAR model.

Furthermore, by docking the compounds into the binding sites of different but related proteins (e.g., different kinase isoforms), it is possible to predict the selectivity profile of the compounds. High selectivity is often a critical attribute for a successful drug, as it can minimize off-target effects.

The table below provides a hypothetical example of what a data table from a computational study on 3-Iodo-5-nitropyridin-4-ol analogues might look like. Please note that this data is purely illustrative and not based on actual research.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 1 | 3-Iodo-5-nitropyridin-4-ol | -8.5 | H-bond with Asp123, Halogen bond with Met78 |

| 2 | 3-Bromo-5-nitropyridin-4-ol | -8.2 | H-bond with Asp123, Halogen bond with Met78 |

| 3 | 3-Iodo-5-cyanopyridin-4-ol | -7.9 | H-bond with Asp123 and Asn101 |

| 4 | 3-Iodo-5-sulfamoylpyridin-4-ol | -9.1 | H-bond with Asp123 and Arg150 |

Future Perspectives and Challenges in Research on 3 Iodo 5 Nitropyridin 4 Ol

Exploration of Novel Synthetic Routes and Sustainable Methodologies

A primary challenge in the advancement of 3-Iodo-5-nitropyridin-4-ol research lies in the development of efficient and environmentally benign synthetic methods. Traditional multi-step syntheses of complex organic molecules are often inefficient. Modern organic synthesis is increasingly focused on green chemistry principles, which prioritize waste minimization, energy efficiency, and the use of renewable resources.

Future research will likely focus on several key areas to improve the synthesis of this and related pyridinone derivatives:

Multicomponent Reactions (MCRs): These one-pot reactions are advantageous due to their simplicity, high atom economy, and ability to generate diverse products from simple precursors. Developing an MCR strategy for 3-Iodo-5-nitropyridin-4-ol could significantly streamline its production.

Catalysis: The use of novel catalysts is a promising avenue. This includes transition-metal catalysts for cross-coupling reactions, as well as biocatalysts like enzymes that operate under mild conditions. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive due to their ease of separation and recyclability.

Flow Chemistry: Performing reactions in a continuous flow system, rather than in batches, can offer better control over reaction parameters, leading to higher yields and purity.

Sustainable Solvents and Reagents: A move towards greener solvents and avoiding toxic reagents is a critical aspect of sustainable chemistry.

| Synthetic Strategy | Advantages | Relevance to 3-Iodo-5-nitropyridin-4-ol |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, product diversity. | Could enable rapid, one-pot synthesis from simple building blocks. |

| Advanced Catalysis | Improved efficiency, selectivity, and sustainability. | Could facilitate the introduction of the iodo and nitro groups with high precision. |

| Flow Chemistry | Enhanced reaction control, safety, and scalability. | May allow for a more controlled and reproducible synthesis process. |

| Green Chemistry Principles | Reduced environmental impact, use of renewable resources. | Aligns with modern standards for chemical synthesis and reduces hazardous waste. |

Discovery of Unprecedented Reactivity Patterns

The specific arrangement of the iodo and nitro groups on the pyridin-4-ol ring suggests a rich and potentially underexplored reactivity. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, while the iodo group is a versatile handle for a variety of chemical transformations.

Future investigations may uncover novel reactivity patterns, such as:

Cross-Coupling Reactions: The iodo group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This could allow for the introduction of a wide array of substituents at the 3-position, creating a library of derivatives for biological screening.

Photocatalysis and Electrocatalysis: These modern techniques use light or electricity to drive chemical reactions, often under mild conditions. They could open up new pathways for the functionalization of the pyridinone core that are not accessible through traditional thermal methods.

Reactivity of the Pyridinone Ring: The interplay between the nitro and iodo substituents and the pyridinone core could lead to unexpected cyclization or rearrangement reactions, providing access to novel heterocyclic systems.

Understanding these reactivity patterns is crucial for expanding the chemical space accessible from 3-Iodo-5-nitropyridin-4-ol.

Advanced Computational Predictions for Rational Design

Computational chemistry is an indispensable tool in modern drug discovery. For a molecule like 3-Iodo-5-nitropyridin-4-ol, computational methods can provide deep insights and guide the rational design of new derivatives.

Future computational studies are likely to involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as the electron distribution, HOMO-LUMO gap, and electrostatic potential. This information can help predict the molecule's reactivity and its potential interactions with biological targets.

Molecular Docking and Dynamics: These techniques can simulate the binding of a ligand to a protein target. This allows for the prediction of binding affinity and the identification of key interactions, which is crucial for designing more potent and selective inhibitors.

QSAR (Quantitative Structure-Activity Relationship): QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for derivatives of 3-Iodo-5-nitropyridin-4-ol, it may be possible to predict the activity of new, unsynthesized compounds.

| Computational Method | Application in Research | Potential Insights for 3-Iodo-5-nitropyridin-4-ol |

| Quantum Chemistry (DFT) | Calculation of electronic properties. | Prediction of reactivity and intermolecular interactions. |

| Molecular Docking | Simulation of ligand-protein binding. | Identification of potential biological targets and key binding interactions. |

| Molecular Dynamics | Simulation of the dynamic behavior of molecules. | Understanding the stability of ligand-protein complexes over time. |

| QSAR | Correlation of chemical structure with biological activity. | Prediction of the biological activity of novel derivatives. |

Expansion of Biological Target Space for Derivatives

The pyridinone scaffold is known to interact with a wide range of biological targets, including enzymes like kinases and reverse transcriptase. The unique electronic and steric properties of 3-Iodo-5-nitropyridin-4-ol make it a promising starting point for the design of derivatives that can target new and challenging biological systems.

Future research should focus on:

Structure-Based Drug Design: Using the three-dimensional structure of a target protein, new derivatives can be designed to fit perfectly into the active site. This approach can lead to highly potent and selective inhibitors.

Fragment-Based Drug Design: Small molecular fragments can be screened for weak binding to a target, and then grown or linked together to create more potent leads. The pyridinone core of 3-Iodo-5-nitropyridin-4-ol is an excellent starting fragment for such an approach.

Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions, which are notoriously difficult to target with small molecules. The diverse functionality that can be introduced into the 3-Iodo-5-nitropyridin-4-ol scaffold may provide a route to inhibitors of these challenging targets.

Development of Next-Generation Pyridinone-Based Therapeutic Agents

The ultimate goal of research into 3-Iodo-5-nitropyridin-4-ol and its derivatives is the development of new therapeutic agents that can address unmet medical needs. Pyridine-based structures are already present in numerous FDA-approved drugs.

Key challenges and opportunities in this area include:

Overcoming Drug Resistance: A major challenge in the treatment of infectious diseases and cancer is the emergence of drug resistance. The unique structure of 3-Iodo-5-nitropyridin-4-ol derivatives may allow them to inhibit drug-resistant targets. For example, novel pyridone-based inhibitors have been designed to overcome resistance in HIV and cancer therapy.

Improving Pharmacokinetic Properties: A successful drug needs to have good absorption, distribution, metabolism, and excretion (ADME) properties. The physicochemical properties of the pyridinone scaffold can be fine-tuned to improve these characteristics.

Prodrug Strategies: For compounds with suboptimal pharmacokinetic profiles, a prodrug approach can be employed. This involves chemically modifying the drug so that it is inactive until it is metabolized in the body. This strategy has been successfully used for other pyridinone-based drugs.

The continued exploration of the chemistry and biology of 3-Iodo-5-nitropyridin-4-ol and its analogs holds significant promise for the discovery of the next generation of pyridinone-based medicines.

Q & A

Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, to monitor reaction progression. Use statistical process control (SPC) charts to track critical quality attributes (CQAs) like purity and yield. Optimize crystallization conditions (e.g., anti-solvent addition rate) for consistent particle size distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.